5-Ethyl-6-methyl-3-((2-benzothiazolyl)ethyl)-2-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-6-methyl-3-((2-benzothiazolyl)ethyl)-2-pyridinone is a complex organic compound characterized by its unique structure, which includes a pyridinone core substituted with ethyl, methyl, and benzothiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-methyl-3-((2-benzothiazolyl)ethyl)-2-pyridinone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.
Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions using ethyl and methyl halides, respectively.
Introduction of the Benzothiazolyl Group: The benzothiazolyl group is attached via a nucleophilic substitution reaction, where the benzothiazole moiety reacts with the pyridinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-methyl-3-((2-benzothiazolyl)ethyl)-2-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazolyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzothiazole derivatives in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the benzothiazolyl group.
Scientific Research Applications
5-Ethyl-6-methyl-3-((2-benzothiazolyl)ethyl)-2-pyridinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Ethyl-6-methyl-3-((2-benzothiazolyl)ethyl)-2-pyridinone involves its interaction with specific molecular targets. The benzothiazolyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, blocking substrate access and thus exerting its effects.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-6-methyl-3-((2-benzothiazolyl)ethyl)-2-pyridinone: Unique due to its specific substitution pattern.
6-Methyl-3-((2-benzothiazolyl)ethyl)-2-pyridinone: Lacks the ethyl group, which may affect its reactivity and biological activity.
5-Ethyl-3-((2-benzothiazolyl)ethyl)-2-pyridinone: Lacks the methyl group, potentially altering its chemical properties.
Uniqueness
This compound is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both ethyl and methyl groups, along with the benzothiazolyl moiety, makes it a versatile compound for various applications.
Properties
CAS No. |
135525-69-8 |
---|---|
Molecular Formula |
C17H18N2OS |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-[2-(1,3-benzothiazol-2-yl)ethyl]-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C17H18N2OS/c1-3-12-10-13(17(20)18-11(12)2)8-9-16-19-14-6-4-5-7-15(14)21-16/h4-7,10H,3,8-9H2,1-2H3,(H,18,20) |
InChI Key |
LZQXQNZBXMSGAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)CCC2=NC3=CC=CC=C3S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.